N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.13722174 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Novel Tetrazoles Synthesis : A study on the synthesis of novel 5-substituted tetrazoles, including derivatives of isoindoline-1,3-dione, revealed the compound's potential in the development of corrosion inhibitors for mild steel in acidic media, showcasing its application in materials science (Aouine et al., 2011).
Biological and Pharmacological Activities
- Antifungal Activity : Research into benzimidazol-1-yl-methyl-benzamide derivatives, including compounds structurally related to N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, highlighted their antimicrobial properties against a range of pathogens, indicating the compound's relevance in the development of new antimicrobial agents (Sethi et al., 2016).
Herbicidal Applications
- Herbicidal Activities : The synthesis and evaluation of isoindoline-1,3-dione substituted benzoxazinone derivatives for herbicidal activity revealed that some analogues exhibited significant effects against weeds, suggesting potential applications in agriculture (Huang et al., 2009).
Material Science Applications
- Polymerization Studies : The controlled radical polymerization of an acrylamide containing an L-Phenylalanine moiety, related to the chemical structure of interest, was achieved through RAFT polymerization. This process yielded polymers with potential applications in material science, demonstrating the versatility of such compounds in polymer synthesis (Mori et al., 2005).
Chemical Sensing
- Fluorescent Chemosensors : A study on the development of a highly selective fluorescent chemosensor for cobalt(II) ions in living cells, based on 1,8-Naphthalimide derivatives, which are chemically related to the compound of interest, showcased the application of these compounds in environmental monitoring and biological imaging (Liu et al., 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)7-8-23-20(25)15-5-3-13(9-16(15)21(23)26)19(24)22-14-4-6-17-18(10-14)28-11-27-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBHLAKOWWWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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